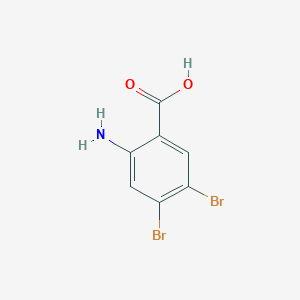

2-Amino-4,5-dibromobenzoic acid

説明

2-Amino-4,5-dibromobenzoic acid (CAS 75057-62-4) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol . It features an amino group at the 2-position and bromine atoms at the 4- and 5-positions on the benzoic acid backbone. This structural configuration confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound is typically stored under inert conditions to prevent degradation . Its safety profile includes GHS warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

特性

IUPAC Name |

2-amino-4,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQGTUPMSDNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407024 | |

| Record name | 2-amino-4,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-62-4 | |

| Record name | 2-amino-4,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Sodium 2-Aminobenzoate in Glacial Acetic Acid

One of the most documented methods involves the bromination of sodium 2-aminobenzoate with bromine in glacial acetic acid under controlled temperature conditions:

-

- A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL glacial acetic acid is added dropwise to sodium 2-aminobenzoate (6.4 g, 40 mmol) dissolved in 32 mL glacial acetic acid at 15 °C.

- The mixture is stirred for 1 hour at 15 °C.

- The reaction mixture is filtered, washed with benzene, and dried in the dark.

- The crude bromobenzoic acid mixture is then treated with boiling water and concentrated hydrochloric acid, followed by hot filtration.

- Insoluble material contains 2-amino-3,5-dibromobenzoic acid, while 2-amino-5-bromobenzoic acid precipitates upon cooling.

-

- This method yields a mixture of mono- and dibrominated amino benzoic acids.

- Careful separation by solubility differences allows isolation of this compound (noted as 2-amino-3,5-dibromobenzoic acid in some literature due to positional numbering differences).

-

- The process results in high yields (reported up to 96% for related brominated products).

- Purity is enhanced by selective precipitation and filtration techniques.

| Step | Reagents/Conditions | Temperature | Time | Product/Notes |

|---|---|---|---|---|

| 1 | Bromine in glacial acetic acid | 15 °C | 1 h | Bromination of sodium 2-aminobenzoate |

| 2 | Boiling water + concentrated HCl | Boiling | — | Separation of dibromo and monobromo acids |

| 3 | Filtration and drying | Room temp | — | Isolation of this compound |

Bromination in Concentrated Sulfuric Acid with N-Bromosuccinimide (NBS)

Another patented method describes the bromination of a precursor compound in concentrated sulfuric acid using N-bromosuccinimide (NBS):

-

- The starting compound is dissolved in 98% concentrated sulfuric acid (2.5 to 3 times the mass of the compound).

- NBS is added in a molar ratio of 1:1.1 to 1.2 (compound:NBS).

- The mixture is reacted at 55–65 °C for 3–4 hours.

- After completion (monitored by TLC), the reaction mixture is cooled and slowly poured into ice water.

- The organic phase is extracted with ethyl acetate and concentrated under reduced pressure to isolate the brominated intermediate.

-

- Reduction reactions follow to convert intermediates into the target amino dibromobenzoic acid methyl ester, which can be hydrolyzed to the acid.

| Step | Reagents/Conditions | Temperature | Time | Product/Notes |

|---|---|---|---|---|

| 1 | Compound + NBS in concentrated H2SO4 | 55–65 °C | 3–4 h | Bromination to dibromo intermediate |

| 2 | Cooling and quenching in ice water | 0–5 °C | — | Extraction and concentration |

| 3 | Reduction (details vary) | — | — | Conversion to amino dibromobenzoic acid |

Alternative Routes and Related Compounds

- Some methods involve halogen exchange or chlorination followed by bromination to prepare related intermediates such as 2-amino-4-bromo-5-chlorobenzoic acid, which can be converted to the dibromo derivative.

- These multi-step sequences often use aluminum trichloride catalysis, chlorination, and bromination in organic solvents with controlled temperature and stirring.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent/Medium | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination of sodium 2-aminobenzoate | Sodium 2-aminobenzoate | Bromine | Glacial acetic acid | 15 °C | 1 h | ~96 | Produces mixture; separation by solubility |

| NBS bromination in H2SO4 | Compound 1 (unspecified) | N-Bromosuccinimide (NBS) | Concentrated sulfuric acid | 55–65 °C | 3–4 h | Not specified | Followed by reduction to amino acid ester |

| Halogen exchange/chlorination route | p-Bromobenzoic acid | Chlorine, then bromine | 1,1,2-Trichloroethane | 0–80 °C | 8–12 h | >95 (crude) | Used for intermediates to halofuginone |

Research Findings and Notes

- The bromination reactions are highly regioselective under controlled conditions, favoring dibromination at the 4 and 5 positions adjacent to the amino group.

- The use of glacial acetic acid as solvent provides a mild acidic environment that facilitates bromine electrophilic substitution without excessive side reactions.

- NBS in concentrated sulfuric acid offers an alternative bromination method with controlled stoichiometry and temperature, suitable for scale-up and industrial applications.

- Purification often relies on differences in solubility and crystallization behavior between mono- and dibrominated products.

- Reduction steps following bromination are critical when preparing methyl esters or other derivatives of the amino dibromobenzoic acid.

化学反応の分析

2-Amino-4,5-dibromobenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly halogen substitution, under appropriate conditions.

Common reagents used in these reactions include bromine, glacial acetic acid, and sodium 2-aminobenzoate . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Introduction to 2-Amino-4,5-dibromobenzoic Acid

This compound is a halogenated derivative of benzoic acid, notable for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two bromine atoms and an amino group, allows it to participate in a variety of chemical reactions and biological activities.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various complex organic molecules through reactions such as:

- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, facilitating the formation of amides or other derivatives.

- Coupling Reactions : It can be involved in coupling reactions to form larger aromatic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some derivatives are investigated for their potential anti-inflammatory effects, which could lead to new therapeutic agents for treating inflammatory diseases.

Spectroscopic Studies

The compound has been analyzed using various spectroscopic techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups and molecular interactions.

- Nuclear Magnetic Resonance (NMR) : For elucidating the molecular structure and dynamics of the compound .

These studies contribute to a deeper understanding of its chemical behavior and potential applications.

Material Science

Due to its unique structural features, this compound may find applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers.

- Nanotechnology : Its derivatives could be explored for use in nanomaterials due to their ability to form stable complexes with metals or other nanoparticles.

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of this compound derivatives against various bacterial strains. The results demonstrated that certain modifications of the compound enhanced its efficacy against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Complex Organic Molecules

Researchers successfully synthesized a series of complex aromatic compounds using this compound as a key intermediate. The study highlighted the versatility of this compound in forming various functionalized products through different reaction pathways .

作用機序

The mechanism of action of 2-Amino-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can be found in scientific literature .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Amino-3,5-dibromobenzoic Acid (CAS 20197-72-2)

- Structural Difference : The bromine atoms are positioned at the 3- and 5-positions instead of 4- and 5- (Figure 1).

- Applications : Used as an intermediate in synthesizing Ambroxol impurities, highlighting its role in pharmaceutical quality control .

4-Amino-3,5-dibromobenzoic Acid (CAS 497-23-4)

- Structural Difference: The amino group is at the 4-position, flanked by bromines at 3- and 5-positions.

- The compound is priced significantly higher (¥838.0/25g vs. ¥39.0/100mg for the 2-amino isomer), reflecting synthetic challenges or niche applications .

2-Bromo-4,5-difluorobenzoic Acid

- Halogen Variation : Replaces one bromine with fluorine and adds a second fluorine at the 4-position.

- Physicochemical Properties : Fluorine’s electronegativity increases acidity and stability, making this compound a preferred intermediate in agrochemicals (e.g., fungicides) . Its synthesis via bromination of 2,4-difluorobenzonitrile achieves >93% purity, indicating efficient scalability .

2-Amino-4,5-dimethoxybenzoic Acid (CAS 5653-40-7)

- Functional Group Variation : Methoxy groups replace bromines.

- Electronic and Solubility Profiles: Methoxy groups are electron-donating, reducing acidity (higher pKa) and increasing lipid solubility.

Co-Crystal Formation

- Diclofenac Interactions: Studies on 2-amino-4,6-dimethylpyrimidine show that nitrogen charge magnitude determines whether salts or co-crystals form with APIs like diclofenac. The 4,5-dibromo compound’s bromines may sterically hinder hydrogen bonding, favoring co-crystals over salts in pharmaceutical formulations .

Industrial and Market Perspectives

- Market Demand: The global market for 2-Amino-4,5-dibromobenzoic acid is driven by its applications in fine chemicals and drug intermediates, with significant focus on Chinese manufacturing .

- Synthetic Accessibility: Unlike 5-bromo-2,4-difluorobenzoic acid (synthesized in high yield via bromination), the dibromo-amino variant’s production involves multi-step bromination and protection/deprotection strategies, contributing to higher costs .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

生物活性

2-Amino-4,5-dibromobenzoic acid (ADBBA) is a derivative of anthranilic acid that has garnered attention for its potential biological activity, particularly in the context of antibiotic development. This compound is notable for its structural characteristics, which include two bromine substituents on the benzene ring and an amino group that may enhance its interaction with biological targets. Recent research has focused on its synthesis, characterization, and biological testing against various pathogens.

Synthesis and Structural Characterization

ADBBA can be synthesized through nucleophilic acyl substitution reactions. For instance, it has been used as a precursor in the synthesis of more complex derivatives such as 4,5-dibromo-2-(undec-10-enamido)benzoic acid. The synthesis typically involves reacting ADBBA with acyl chlorides in the presence of a base like potassium carbonate in an organic solvent, yielding compounds with potential enhanced biological activity .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Br₂N₁O₂ |

| Molecular Weight | 232.94 g/mol |

| Melting Point | 230-234 °C |

| Density | 1.8 g/cm³ |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of ADBBA has been primarily evaluated through its antibacterial properties. Studies have shown that ADBBA exhibits significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic .

Case Studies

- Antibacterial Efficacy : In a study investigating the antibiotic potential of anthranilic acid derivatives, ADBBA demonstrated effective inhibition of Staphylococcus aureus growth in vitro. The testing involved measuring the zone of inhibition in agar diffusion assays .

- Structure-Activity Relationship (SAR) : Ongoing research aims to establish a SAR for ADBBA and its derivatives by modifying the alkyl chain and substituents on the aromatic ring. Preliminary results indicate that certain modifications increase antibacterial potency while reducing cytotoxicity towards human cells .

- Toxicity Assessments : Toxicological evaluations have been performed to assess the safety profile of ADBBA. In vitro tests on human cell lines showed that while ADBBA is effective against bacteria, it exhibits low toxicity at therapeutic concentrations .

The precise mechanism by which ADBBA exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways due to its structural similarity to known antibiotics .

Future Directions

Research on ADBBA is ongoing, with several avenues being explored:

- Modification of Chemical Structure : Further studies are needed to synthesize new derivatives and evaluate their biological activities.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for understanding the pharmacodynamics and pharmacokinetics of ADBBA.

- Combination Therapies : Investigating the efficacy of ADBBA in combination with existing antibiotics may provide insights into overcoming antibiotic resistance.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4,5-dibromobenzoic acid, and how do their yields compare?

A one-pot synthesis method using Hoffmann degradation of phthalimide followed by electrophilic bromination achieves a 90% yield under optimized conditions (reaction temperature: 0–5°C, bromine as the electrophile) . Alternative routes involve sequential bromination and amination of benzoic acid derivatives, but these often require multiple purification steps and yield <70% due to competing side reactions . For large-scale applications, continuous flow reactors and automated systems improve reproducibility but require precise control of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for verifying the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring integrity. The amino proton resonates at δ 6.8–7.2 ppm, while bromine-induced deshielding shifts carboxyl protons to δ 12–13 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 292.85 (M+H) and ensures absence of bromine loss artifacts .

Advanced Research Questions

Q. How do electronic effects of bromine and amino groups influence reactivity in cross-coupling reactions?

The bromine atoms act as leaving groups in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl boronic acids. However, the amino group at position 2 directs electrophilic substitution, requiring protective strategies (e.g., acetylation) to prevent undesired side reactions during catalysis . Comparative studies with 2-Amino-4,5-dichlorobenzoic acid show reduced reactivity due to weaker C–Cl bonds, highlighting bromine’s superior leaving-group ability .

Q. What mechanistic strategies suppress competing side reactions during bromination of 2-aminobenzoic acid derivatives?

- Directed Bromination : Use Lewis acids (e.g., FeBr) to polarize Br, ensuring regioselective substitution at positions 4 and 5 .

- Temperature Control : Maintaining temperatures <10°C minimizes over-bromination and decarboxylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acetic acid enhances protonation of the amino group to reduce nucleophilic interference .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations reveal:

- The carboxyl group enhances hydrogen-bonding with enzyme active sites (e.g., Plasmodium falciparum enoyl-ACP reductase in antimalarial studies) .

- Bromine substituents increase lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuropharmacological applications .

Experimental validation via in vitro assays (e.g., nitric oxide inhibition in murine macrophages) shows IC values correlating with substituent electronegativity .

Key Safety and Handling Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。